(1-Hydroxy-2-oxopropyl) hydrogen sulfate

Description

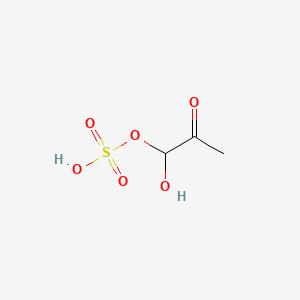

(1-Hydroxy-2-oxopropyl) hydrogen sulfate is an organic sulfate ester characterized by a hydroxy-oxo-propyl group (HO–CH2–C(O)–) linked to a hydrogen sulfate moiety (–O–SO3H). While direct studies on this compound are scarce in the provided evidence, its structural analogs and related sulfur-containing compounds offer insights into its possible properties and applications. For instance, compounds bearing the 1-hydroxy-2-oxopropyl group, such as pterin derivatives, are implicated in biochemical processes .

Properties

Molecular Formula |

C3H6O6S |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(1-hydroxy-2-oxopropyl) hydrogen sulfate |

InChI |

InChI=1S/C3H6O6S/c1-2(4)3(5)9-10(6,7)8/h3,5H,1H3,(H,6,7,8) |

InChI Key |

KYXDFKSRGBAAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(O)OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroxyacetone sulfate can be synthesized through the sulfation of dihydroxyacetone. This process typically involves the reaction of dihydroxyacetone with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.

Industrial Production Methods

Industrial production of dihydroxyacetone sulfate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dihydroxyacetone sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex sulfate esters.

Reduction: Reduction reactions can convert it back to dihydroxyacetone.

Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfate esters, dihydroxyacetone, and substituted derivatives of dihydroxyacetone sulfate.

Scientific Research Applications

Dihydroxyacetone sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

Dihydroxyacetone sulfate exerts its effects through its interactions with biological molecules. It is readily phosphorylated to dihydroxyacetone phosphate by enzymes such as triokinase in erythrocytes. This phosphorylation is crucial for its role in metabolic pathways, including glycolysis. Additionally, it acts as a sunscreening agent when combined with naphthoquinones, providing protection against ultraviolet radiation.

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural Differences :

- Target Compound : Organic sulfate ester with a hydroxy-oxo-propyl group.

- Sodium 2-Methylprop-2-ene-1-sulphonate : A sulfonate (SO3⁻ directly bonded to carbon) with a methyl-substituted alkene group.

Reactivity :

- Sulfate esters (e.g., the target compound) hydrolyze more readily than sulfonates, releasing sulfuric acid derivatives. This reactivity may limit their stability in aqueous environments compared to sulfonates.

Cesium Hydrogen Sulfate (CsHSO₄)

Structural Differences :

- Target Compound : Organic sulfate ester.

- CsHSO₄: An inorganic solid acid with a hydrogen sulfate anion (HSO4⁻) and cesium cation.

Functional Properties :

Thermal Stability :

2-Amino-6-(1-Hydroxy-2-oxopropyl)-3,4,5,6,7,8-hexahydropteridin-4-one

Structural Similarities :

- Shares the 1-hydroxy-2-oxopropyl substituent with the target compound but within a pteridine heterocycle.

Biochemical Relevance :

- Pterins, like this derivative, act as coenzymes in redox reactions and folate metabolism . The hydroxy-oxo group may influence solubility or binding affinity in biological systems.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal and Reactivity Properties

| Compound | Thermal Stability | Proton Conductivity | Hydrolysis Susceptibility |

|---|---|---|---|

| This compound | Moderate (decomposes <140°C) | Low | High (acid/base) |

| Sodium 2-methylprop-2-ene-1-sulphonate | High | None | Low |

| CsHSO₄ | High (>140°C) | 10⁻² S/cm at 150°C | Low (stable in melt) |

Research Findings

- CsHSO₄ in Electrolysis : Demonstrates superprotonic conductivity at 150°C, enabling efficient hydrogen production from hydrogen sulfide . This contrasts with organic sulfates, which lack such high-temperature functionality.

- Sulfonate Stability : Sodium 2-methylprop-2-ene-1-sulphonate’s resistance to hydrolysis underscores the trade-off between reactivity and stability in sulfur-containing compounds .

- Biochemical Analog : The shared hydroxy-oxo group in the pterin derivative suggests that the target compound could interact with biological systems, though its sulfate group may alter solubility and transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.